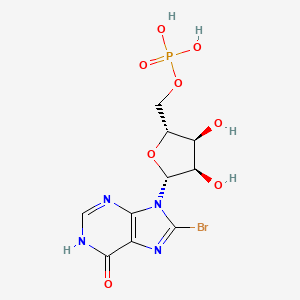
5-bromo-4-(4-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 4th position and a nitrophenyl group at the 5th position of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated imidazole . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-BROMO-5-(4-AMINOPHENYL)-1H-IMIDAZOLE.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can facilitate binding to target molecules through halogen bonding.
類似化合物との比較
Similar Compounds
4-BROMO-2-NITROPHENOL: Similar in structure but with a hydroxyl group instead of an imidazole ring.
4-BROMO-5-METHYLIMIDAZOLE: Similar imidazole structure but with a methyl group instead of a nitrophenyl group.
4-NITROIMIDAZOLE: Lacks the bromine atom but contains the nitrophenyl group.
Uniqueness
4-BROMO-5-(4-NITROPHENYL)-1H-IMIDAZOLE is unique due to the combination of the bromine atom and the nitrophenyl group on the imidazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
67453-40-1 |
|---|---|
分子式 |
C9H6BrN3O2 |
分子量 |
268.07 g/mol |
IUPAC名 |
5-bromo-4-(4-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C9H6BrN3O2/c10-9-8(11-5-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) |
InChIキー |
DCGWJYAVPKGVGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(NC=N2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



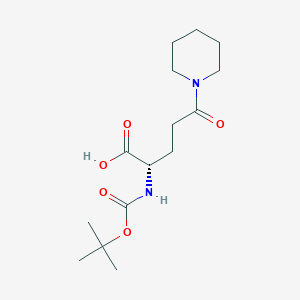
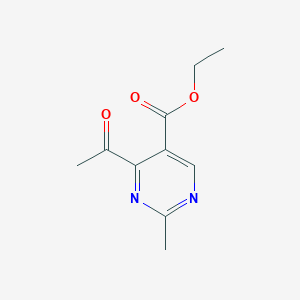
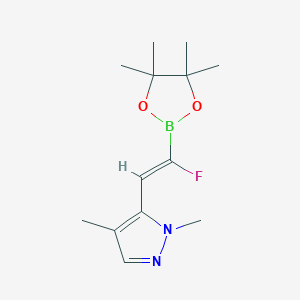
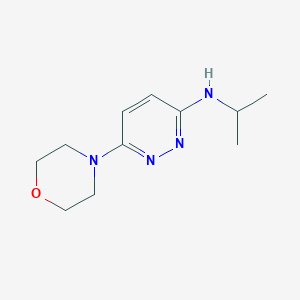

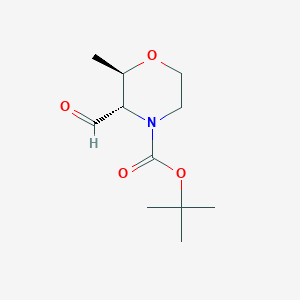
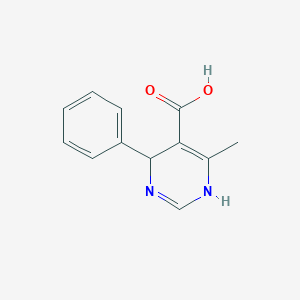

![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)


